molecular formula C8H13N3O4 B14239188 1,5-Dinitro-3-azabicyclo[3.3.1]nonane CAS No. 488808-44-2

1,5-Dinitro-3-azabicyclo[3.3.1]nonane

Cat. No.: B14239188
CAS No.: 488808-44-2
M. Wt: 215.21 g/mol
InChI Key: SFUFPVDSRHKJTK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification within Azabicyclo[3.3.1]nonane Architectures

The systematic name "1,5-dinitro-3-azabicyclo[3.3.1]nonane" precisely describes the molecular architecture of the compound in accordance with IUPAC nomenclature. The parent structure, bicyclo[3.3.1]nonane, consists of two fused six-membered rings, creating a bridged bicyclic system. The numbers in the brackets, [3.3.1], denote the number of atoms in the bridges connecting the two bridgehead carbon atoms. In this case, there are two bridges of three carbon atoms and one bridge of a single atom.

The term "3-aza" indicates that a nitrogen atom replaces the carbon at the 3-position of the bicyclic framework. The prefixes "1,5-dinitro" specify the attachment of two nitro groups (NO₂) to the bridgehead carbon atoms, positions 1 and 5.

The 3-azabicyclo[3.3.1]nonane skeleton can exist in several conformations, with the most common being the twin-chair, boat-chair, and twin-boat forms. The twin-chair conformation is generally the most stable. However, the introduction of substituents can influence the preferred conformation due to steric and electronic interactions. For instance, bulky substituents on the nitrogen or the carbon framework can lead to a preference for the boat-chair conformation to alleviate steric strain. The conformational analysis of these structures is crucial as it dictates their reactivity and potential biological activity.

Historical Context and Evolution of Research on Nitro-Substituted Azabicyclo[3.3.1]nonanes

The exploration of 3-azabicyclo[3.3.1]nonane derivatives has a rich history, with early research focusing on the synthesis of the parent scaffold and its simple derivatives. The introduction of nitro groups into this framework is a more recent development, driven by the quest for new energetic materials and versatile synthetic intermediates.

A significant breakthrough in the synthesis of nitro-substituted azabicyclo[3.3.1]nonanes was the application of the Mannich reaction. Researchers have successfully synthesized derivatives of 1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene through a one-pot reaction involving the reduction of m-dinitrobenzene, followed by condensation with formaldehyde (B43269) and a primary amine. This method provided a direct and efficient route to this class of compounds.

Further research has focused on the chemical transformations of these nitro-substituted compounds. For example, studies on the bromination of 1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes have revealed interesting intramolecular cyclization reactions. The development of synthetic methodologies for new derivatives of 3-azabicyclo[3.3.1]nonane continues to be an active area of research, with a focus on creating structurally diverse molecules with potential applications in medicinal chemistry and materials science. butlerov.com

Significance of the 3-Azabicyclo[3.3.1]nonane Scaffold in Advanced Synthetic Chemistry Research

The 3-azabicyclo[3.3.1]nonane framework is a privileged scaffold in organic synthesis, appearing as a core structural motif in numerous bioactive natural products and pharmaceuticals. Its rigid, three-dimensional structure provides a well-defined orientation for functional groups, making it an attractive template for the design of new drugs and catalysts.

One of the most notable examples of a natural product containing the 3-azabicyclo[3.3.1]nonane core is Haliclonin A, a marine alkaloid with a complex macrocyclic structure. nih.govthieme-connect.com The synthesis of Haliclonin A and its analogues has been a significant challenge for synthetic chemists, driving the development of new and innovative synthetic strategies for the construction of the 3-azabicyclo[3.3.1]nonane skeleton. thieme-connect.com

Beyond natural product synthesis, the 3-azabicyclo[3.3.1]nonane scaffold has found applications in asymmetric catalysis. Chiral derivatives of this framework have been utilized as ligands for transition metal catalysts and as organocatalysts in a variety of enantioselective transformations. The rigid nature of the scaffold allows for effective transfer of stereochemical information, leading to high levels of enantioselectivity in the catalyzed reactions. The development of organocatalytic enantioselective cascade processes for constructing azabicyclo[3.3.1]nonane scaffolds highlights the ongoing importance of this structural motif in modern synthetic chemistry. thieme-connect.com

The versatility of the 3-azabicyclo[3.3.1]nonane scaffold, coupled with the unique properties imparted by nitro-substitution, ensures that this compound and its derivatives will continue to be a subject of academic and industrial research for years to come.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

488808-44-2

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

1,5-dinitro-3-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H13N3O4/c12-10(13)7-2-1-3-8(4-7,11(14)15)6-9-5-7/h9H,1-6H2

InChI Key

SFUFPVDSRHKJTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1)(CNC2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1,5 Dinitro 3 Azabicyclo 3.3.1 Nonane and Its Structural Analogues

Mannich Reaction Strategies for Bicyclo[3.3.1]nonane Ring System Construction

The Mannich reaction has proven to be a powerful and versatile tool for the construction of the 3-azabicyclo[3.3.1]nonane core. This three-component condensation reaction, involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, allows for the formation of the bicyclic system in a single or a few synthetic steps.

Reduction-Aminomethylation (Mannich) Approaches from Dinitrobenzene Precursors

A prominent strategy for the synthesis of 1,5-dinitro-3-azabicyclo[3.3.1]nonane derivatives involves the use of dinitrobenzene precursors. This approach typically begins with the partial reduction of a dinitro-aromatic compound to generate a reactive intermediate, which then undergoes an intramolecular or intermolecular Mannich-type cyclization.

One of the foundational methods involves the reduction of m-dinitrobenzene. The process initiates with the reduction of the aromatic ring, followed by a double Mannich reaction. This method is distinguished by its relative simplicity and the availability of the starting reagents. It allows for the transformation of an aromatic system activated by nitro groups into the desired 3-azabicyclo[3.3.1]nonane derivatives under mild conditions. These products contain nitro, carbonyl, and amino groups, which are valuable for further functionalization.

For instance, the synthesis of various 2-chloro-N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides has been achieved through a two-stage process. researchgate.net Initially, 2-chloro-N-(2-hydroxy-3,5-dinitrophenyl)acetamide is treated with sodium borohydride (B1222165) to reduce the C=C bonds of the aromatic ring, forming a hydride σ-adduct. This intermediate is then subjected to a Mannich condensation with formaldehyde and a primary amine or amino acid to yield the final bicyclic products. researchgate.net

Investigation of Formaldehyde and Primary Amine/Amino Acid Reactants

The reaction of a reduced dinitrobenzene intermediate with formaldehyde and various primary amines or amino acids leads to the formation of 1,5-dinitro-3-R-3-azabicyclo[3.3.1]non-6-enes. The substituent 'R' can be varied by selecting the appropriate primary amine. For example, using ethylamine (B1201723) hydrochloride results in the 3-ethyl derivative, while using the hydrobromide of ethylenediamine (B42938) leads to a bis-azabicyclononane structure. This versatility allows for the introduction of diverse functionalities into the final molecule.

The reaction conditions for these condensations are typically mild. The process often involves cooling the reaction mixture and then acidifying it to a specific pH to precipitate the target product. This straightforward work-up procedure contributes to the practicality of this synthetic route.

One-Pot Tandem Annulation and Cyclization Protocols

To improve synthetic efficiency, one-pot tandem reactions that combine multiple steps into a single operation have been developed. These protocols are highly desirable as they reduce reaction time, minimize waste, and simplify the purification process.

A facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane derivatives has been reported via a tandem Mannich annulation. researchgate.net This approach utilizes aromatic ketones, paraformaldehyde, and dimethylamine (B145610) to construct the bicyclic scaffold in good yields, reaching up to 83%. researchgate.net This marked the first instance of using aromatic ketones as a practical precursor for obtaining 3-azabicyclo[3.3.1]nonanes in a one-pot fashion. researchgate.net

Another example involves the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium (B1175870) acetate (B1210297) through a double Mannich-type reaction to assemble novel C2-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives. This reaction has been successfully carried out under conventional heating as well as with microwave and ultrasound irradiation, demonstrating the adaptability of the one-pot strategy.

Reductive Cyclization Pathways

While Mannich reactions are the predominant method, reductive cyclization pathways also offer a viable, albeit less common, route to the azabicyclo[3.3.1]nonane skeleton. These strategies typically involve the formation of a precursor molecule containing functionalities that can undergo an intramolecular cyclization upon reduction.

For example, the synthesis of 2-azabicyclo[3.3.1]nonane derivatives has been achieved through the radical cyclization of a trichloroacetamide (B1219227) group onto an alkene. This method demonstrates a 6-exo-trig cyclization from a 3-aza-6-heptenyl radical. Subsequent reduction of the resulting lactam with a reducing agent like lithium aluminum hydride furnishes the N-benzylmorphan, which can then be debenzylated.

Synthesis of Substituted this compound Derivatives (e.g., nonenes)

Much of the synthetic effort has been directed towards the preparation of substituted derivatives of this compound, particularly those containing a double bond in the carbocyclic ring (nonenes). These unsaturated analogues serve as versatile intermediates for further chemical transformations.

The reduction-aminomethylation of m-dinitrobenzene with potassium tetrahydroborate, followed by reaction with formaldehyde and a primary amine, typically yields 1,5-dinitro-3-R-3-azabicyclo[3.3.1]non-6-ene derivatives. nih.gov The 'R' group can be an alkyl, such as ethyl, or can incorporate other functional groups, for instance, by using amino acids like glycine (B1666218) to introduce a carboxylic acid moiety. nih.gov Dimeric structures can also be synthesized by employing diamines like ethylenediamine. nih.gov

The synthesis of 2-chloro-N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides further exemplifies the preparation of highly functionalized nonene derivatives. researchgate.net In this case, the starting material is a substituted dinitrophenylacetamide, and the resulting bicyclic products bear multiple substituents, including nitro groups, a carbonyl group, a halogen atom, and a variable 'R' group at the nitrogen atom. researchgate.net

Yield Optimization and Reaction Condition Studies in Complex Azabicyclic Syntheses

The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like this compound and its derivatives to ensure satisfactory yields and purity. Several factors, including the choice of reactants, solvent, temperature, and pH, can significantly impact the outcome of the reaction.

In the synthesis of 2-chloro-N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides, it was found that acidification of the reaction mixture with dilute orthophosphoric acid to a pH of 4-5 was crucial for precipitating the target products. researchgate.net Following recrystallization from ethanol, yields ranging from 75-90% were achieved, depending on the substituent at the nitrogen atom. researchgate.net

For the one-pot tandem Mannich annulation of aromatic ketones, paraformaldehyde, and dimethylamine, yields of up to 83% have been reported, highlighting the efficiency of this optimized protocol. researchgate.net In the synthesis of 1,5-dinitro-3-R-3-azabicyclo[3.3.1]non-6-enes from m-dinitrobenzene, the yields of the final products after purification were reported to be in the range of 28% to 44% for various derivatives. nih.gov For example, the yield for the (1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid derivative was 44%. nih.gov These examples underscore the importance of carefully controlled reaction conditions to maximize the yield of these intricate azabicyclic structures.

Interactive Data Table of Synthesized this compound Derivatives and Their Reported Yields

DerivativeR-Group at N3Reported Yield (%)
1,5-Dinitro-3-ethyl-3-azabicyclo[3.3.1]non-6-eneEthylNot specified in snippet
(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid-CH₂COOH44% nih.gov
1,2-bis(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethane-(CH₂)₂- (dimer)Not specified in snippet
2-Chloro-N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamidesVarious amines/amino acids75-90% researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1,5 Dinitro 3 Azabicyclo 3.3.1 Nonane Systems

Transformations Involving Nitro Functional Groups

The electron-withdrawing nature of the two nitro groups significantly influences the chemical behavior of the bicyclic system. These groups are the primary sites for reduction reactions, leading to the formation of amino derivatives, which are versatile precursors for further functionalization.

The reduction of the nitro groups in 1,5-dinitro-3-azabicyclo[3.3.1]nonane systems to their corresponding amino derivatives is a key transformation. This conversion is typically achieved through catalytic hydrogenation. While specific studies detailing the catalytic hydrogenation of the parent saturated compound are not extensively documented in the provided search results, the reduction of nitro groups is a well-established process in organic chemistry. For related structures, such as steroid derivatives containing a 1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene moiety, reduction of the nitro groups has been accomplished using reagents like sodium borohydride (B1222165) (NaBH₄) biointerfaceresearch.com. This process converts the dinitro compound into a diamino derivative, significantly altering its electronic and chemical properties and opening pathways for the synthesis of new analogues.

The general transformation can be represented as follows:

General Reaction: Reduction of Nitro Groups

Reactant Reagents Product
This compound derivative Catalytic Hydrogen (e.g., H₂, PtO₂) or Chemical Reducing Agents (e.g., NaBH₄) 1,5-Diamino-3-azabicyclo[3.3.1]nonane derivative

N-Alkylation Reactions at the Azabicyclo Nitrogen

The secondary amine at the 3-position of the bicyclic system is a nucleophilic center and readily participates in N-alkylation and related reactions. The Mannich reaction is a prominent method for introducing substituents at this position. butlerov.comnih.gov This reaction involves the aminomethylation of the secondary amine using formaldehyde (B43269) and a primary amine or amino acid. butlerov.com

For instance, the synthesis of 1,5-dinitro-3-R-3-azabicyclo[3.3.1]non-6-enes is achieved by reacting the dipotassium (B57713) salt of 3,5-bis(aci-nitro)cyclohexene-1 with formaldehyde and a primary amine (R-NH₂), followed by acidification. google.com This versatile method allows for the introduction of a wide range of substituents at the nitrogen atom, enabling the synthesis of diverse derivatives. butlerov.comgoogle.com

The synthesis proceeds in two main stages: first, the reduction of a dinitro-aromatic compound to form a hydride adduct or salt, which is then introduced into a Mannich condensation with formaldehyde and a primary amine or amino acid. butlerov.comgoogle.com This approach facilitates the construction of the N-substituted 3-azabicyclo[3.3.1]nonane core under relatively mild conditions. butlerov.com Yields for these reactions are often high, ranging from 75-90% depending on the specific amine used. butlerov.com

Table 1: Examples of N-Substituted 1,5-Dinitro-3-azabicyclo[3.3.1]non-6-ene Derivatives via Mannich Reaction

Amine Reactant R-Group in Product Yield (%) Melting Point (°C) Reference
Ethylamine (B1201723) hydrochloride -CH₂CH₃ Not specified Not specified google.com
Monoethanolamine hydrochloride -CH₂CH₂OH Not specified Not specified google.com
Glycine (B1666218) -CH₂COOH 44 162-163 google.com
Ethylenediamine (B42938) hydrobromide -(CH₂)₂- (forms bis-adduct) Not specified Not specified google.com
1,4-Diaminobutane -(CH₂)₄- (forms bis-adduct) 25 179-180 google.com

Reactions at Unsaturated Positions (e.g., 1,5-Dinitro-3-azabicyclo[3.3.1]non-6-enes)

The introduction of a double bond, typically at the C6-C7 position, creates a site for electrophilic addition and other functionalization reactions. A series of 1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes can be synthesized by the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes with potassium borohydride, followed by a Mannich-type cyclization. google.comresearchgate.net

The double bond in these unsaturated systems is susceptible to various reactions, including halogenation. Studies have been conducted on the chlorination and bromination of 1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes, leading to the formation of dihalogenated derivatives. researchgate.netkisti.re.kr Furthermore, the synthesis of 7-polyfluoroalkoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes has also been reported, demonstrating that the unsaturated position can be functionalized with a variety of substituents. akosgmbh.deresearchgate.net

Mechanistic Studies of Decomposition under Controlled Conditions

While specific decomposition studies for this compound are not detailed in the search results, extensive mechanistic studies have been performed on the closely related compound 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT). dur.ac.uknih.gov These studies provide valuable insight into the potential decomposition pathways of such bicyclic nitramine structures.

The decomposition of DPT is a complex process that is highly dependent on the conditions. nih.govdntb.gov.ua Kinetic studies reveal that in aqueous media, the decomposition is catalyzed by both protons and hydroxide (B78521) ions and occurs in two stages. dur.ac.uk The initial, rapid stage is believed to involve a ring-opening mechanism. dur.ac.uk Under acidic conditions (pH < 3), nitramide (B1216842) (NH₂NO₂) has been identified as an intermediate. In contrast, under alkaline conditions (pH > 10), a different, unidentified intermediate is formed.

Thermal decomposition of DPT begins at temperatures between 120°C and 190°C. nih.govacs.org The process is autocatalytic, meaning that the gaseous products of the decomposition act as catalysts for the reaction. acs.org The heat of decomposition has been measured to be approximately 117-147 kJ/mol. nih.govacs.org The complexity of the decomposition is highlighted by the large number of gaseous products formed. nih.gov

Table 2: Thermal Decomposition Parameters for 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT)

Parameter Value Conditions Reference
Onset Decomposition Temperature 120–190 °C Nitrogen or air atmosphere nih.gov
Onset Decomposition Temperature (Adiabatic) 120.0 °C Sealed environment nih.govacs.org
Heat of Decomposition 117.20 ± 15.50 kJ/mol DSC, N₂ atmosphere nih.govacs.org
Heat of Decomposition 146.50 ± 25.11 kJ/mol DSC, 4 K/min nih.govacs.org
Decomposition Mechanism Biphasic, pH-dependent ring-opening Aqueous media dur.ac.uk
Identified Intermediate (Acidic) Nitramide (NH₂NO₂) pH < 3

These findings on DPT suggest that the decomposition of this compound would also likely proceed through ring-opening mechanisms, influenced by temperature and pH, with the stability of the bicyclic lattice playing a crucial role. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 1,5 Dinitro 3 Azabicyclo 3.3.1 Nonane Compounds

Crystallographic Studies: X-ray Diffraction Analysis of Solid-State Structures

In a crystallographic analysis, the asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. For derivatives of 3-azabicyclo[3.3.1]nonane, the asymmetric unit often contains one or more independent molecules. The specific arrangement and any intermolecular interactions within the asymmetric unit provide insights into the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms and the connectivity between them.

While a complete, detailed spectral assignment for 1,5-Dinitro-3-azabicyclo[3.3.1]nonane is not available, data from closely related derivatives, such as those of 1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene, offer valuable insights into the expected chemical shifts.

¹H NMR: The proton NMR spectrum of a this compound derivative would be expected to show complex multiplets for the methylene (B1212753) protons of the two six-membered rings. The protons adjacent to the nitrogen atom would likely appear at a lower field due to the deshielding effect of the nitrogen. The presence of the nitro groups at the bridgehead positions would also influence the chemical shifts of the neighboring protons.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The bridgehead carbons (C1 and C5) bearing the nitro groups would be expected to have characteristic chemical shifts. The other carbon signals would correspond to the methylene groups of the bicyclic system, with those adjacent to the nitrogen atom appearing at a lower field.

Based on data from related compounds, the following is a representative, though not definitive, table of expected NMR data:

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C1, C5-(variable, influenced by nitro group)
C2, C4(multiplets)(deshielded by nitrogen)
C6, C8(multiplets)(shielded compared to C2/C4)
C7(multiplet)(aliphatic region)
C9(multiplet)(aliphatic region)

To unambiguously assign the ¹H and ¹³C NMR spectra of this compound and to determine its solution-state conformation, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks, allowing for the identification of protons on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry and conformation of the molecule in solution. It identifies protons that are close in space, even if they are not directly bonded. For this compound, NOESY could confirm the chair-chair conformation by showing spatial correlations between specific axial and equatorial protons.

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted bond rotations. For 3-azabicyclo[3.3.1]nonane derivatives, VT-NMR can be used to study the energetics of ring inversion (chair-chair interconversion). While many bicyclo[3.3.1]nonanes have a high energy barrier for this process, making it slow on the NMR timescale even at room temperature, studying the spectra at different temperatures can provide information about the flexibility of the bicyclic system. For this compound, VT-NMR could reveal if there are any dynamic processes occurring in solution and provide insights into the conformational stability of the molecule.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.

The most prominent absorption bands would be due to the nitro groups. The asymmetric and symmetric stretching vibrations of the N-O bonds in aliphatic nitro compounds typically appear in the regions of 1550-1530 cm⁻¹ and 1380-1365 cm⁻¹, respectively. The C-N stretching vibration would also be present. Additionally, the spectrum would show characteristic C-H stretching and bending vibrations for the methylene groups of the bicyclic framework. The N-H stretching vibration of the secondary amine would appear as a moderate band in the region of 3500-3300 cm⁻¹.

Based on data for a closely related compound, 1,5-dinitro-3-(2-bromoethyl)-3-azabicyclo[3.3.1]nonen-6, which shows strong absorptions at 1555 cm⁻¹ and 1350 cm⁻¹ for the nitro groups, similar characteristic peaks are expected for this compound.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3500 - 3300
C-H Stretch (aliphatic)3000 - 2850
NO₂ Asymmetric Stretch1550 - 1530
NO₂ Symmetric Stretch1380 - 1365
C-N Stretch(variable)

Mass Spectrometry: Fragmentation Pathways and High-Resolution Mass Analysis (HRMS) of this compound Compounds

Mass spectrometry serves as a critical analytical tool for the structural elucidation of this compound and its derivatives, providing essential information on molecular weight and elemental composition, and offering insights into the molecule's stability and fragmentation patterns under ionization. High-Resolution Mass Spectrometry (HRMS) has been particularly instrumental in confirming the elemental composition of these energetic materials and their synthetic intermediates. butlerov.comgrafiati.com

While detailed fragmentation studies dedicated solely to this compound are not extensively documented in publicly available literature, the fragmentation behavior can be inferred from the analysis of related 3-azabicyclo[3.3.1]nonane derivatives and other nitro-containing heterocyclic compounds. nih.govresearchgate.net The structural confirmation of various synthesized derivatives, such as 2-chloro-N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides, has been successfully achieved using HRMS, underscoring the technique's importance in verifying the presence of the dinitro-azabicyclo[3.3.1]nonane core. butlerov.com

Expected Fragmentation Pathways:

Under electron ionization (EI), the molecular ion (M+) of this compound would be expected. The fragmentation of such a strained and energetic molecule is likely to proceed through several key pathways:

Loss of Nitro Groups: A primary and characteristic fragmentation pathway for nitro compounds is the loss of the nitro group (NO₂) or a nitrous acid (HNO₂) moiety. This would result in significant fragments corresponding to [M - NO₂]+ and [M - HNO₂]+. The successive loss of both nitro groups is also a probable event.

Cleavage of the Bicyclic System: The bicyclo[3.3.1]nonane framework is susceptible to ring cleavage. Fragmentation is often initiated at the bridgehead carbons (C-1 and C-5). Cleavage of the C1-C2 bond, followed by further rearrangements, is a common pathway observed in related diazabicyclo[3.3.1]nonan-9-ones. nih.gov This can lead to the formation of various charged hydrocarbon and nitrogen-containing fragments.

Retro-Diels-Alder Reaction: For unsaturated derivatives of the this compound system, such as those containing a double bond in one of the rings, a retro-Diels-Alder reaction could be a plausible fragmentation route, leading to the cleavage of the six-membered ring.

High-Resolution Mass Analysis (HRMS):

HRMS is essential for the unambiguous confirmation of the elemental composition of this compound and its derivatives. The high mass accuracy of HRMS allows for the differentiation between ions of the same nominal mass but different elemental formulas, which is crucial for confirming the successful synthesis of these nitrogen-rich compounds. For instance, the exact mass of the molecular ion can be used to verify the presence of the correct number of nitrogen and oxygen atoms, which is a defining characteristic of this class of compounds.

The table below illustrates the theoretical exact masses for the parent compound and some of its potential key fragments, which would be confirmed by HRMS analysis.

Table 1: Theoretical Exact Masses of this compound and Potential Fragments

SpeciesFormulaTheoretical Exact Mass (m/z)
Molecular Ion [M]⁺C₇H₁₁N₃O₄217.0744
[M - NO₂]⁺C₇H₁₁N₂O₂171.0815
[M - 2NO₂]⁺C₇H₁₁N121.0937
[M - HNO₂]⁺C₇H₁₀N₂O₂170.0737

Theoretical and Computational Investigations of 1,5 Dinitro 3 Azabicyclo 3.3.1 Nonane

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and energetics of molecules. odu.edu DFT methods offer a favorable balance between computational cost and accuracy, making them a standard tool for studying systems like 1,5-Dinitro-3-azabicyclo[3.3.1]nonane. odu.edu These calculations can determine optimized molecular geometries, reaction energies, and spectroscopic properties, providing foundational data for understanding the compound's intrinsic characteristics.

An analysis of the electronic structure of this compound would reveal key insights into its reactivity and stability. DFT calculations can map the electron density distribution, identify the locations of highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), and quantify the molecular electrostatic potential.

The HOMO-LUMO gap is a critical parameter, as a smaller gap generally indicates higher reactivity. For an energetic material, this analysis helps identify the most likely sites for nucleophilic or electrophilic attack. Furthermore, bonding analysis, such as calculating Wiberg bond indices, can quantify the strength of specific bonds within the molecule. odu.edu This is particularly important for identifying potential "trigger bonds"—the weakest links in the molecular structure (likely the C-NO2 or N-NO2 bonds) that are prone to initial cleavage under thermal or shock stimuli, initiating decomposition. odu.edu

The bicyclo[3.3.1]nonane framework is known for its distinct conformational possibilities, primarily the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. rsc.org For the parent carbocycle, the chair-chair conformer is the most stable. However, substitutions on the bicyclic skeleton can alter the energy landscape. rsc.org

Theoretical calculations are essential for mapping this landscape for this compound. By calculating the relative energies of each possible conformer, the global minimum energy structure and the energy barriers between different conformations can be determined. In many 3-azabicyclo[3.3.1]nonane derivatives, the chair-chair conformation is preferred. rsc.org However, steric repulsion between substituents can favor a boat-chair conformation. rsc.org For this compound, computational analysis would clarify whether the bulky nitro groups at the bridgehead positions (C1 and C5) introduce sufficient strain to favor a non-chair-chair arrangement.

Table 1: Common Conformations of the bicyclo[3.3.1]nonane Skeleton

Conformation Description Expected Stability
Chair-Chair (CC) Both six-membered rings adopt a chair conformation. Generally the most stable form for the unsubstituted skeleton. rsc.org
Boat-Chair (BC) One ring is in a chair form, the other in a boat form. Can be favored by certain substitution patterns to avoid steric hindrance. rsc.org

| Boat-Boat (BB) | Both six-membered rings adopt a boat conformation. | Typically the least stable due to torsional strain and steric interactions. |

Note: This table represents general conformational possibilities for the bicyclo[3.3.1]nonane skeleton. The specific energy landscape for this compound would require dedicated computational studies.

Understanding the decomposition mechanism is paramount for energetic materials. DFT calculations can be used to model potential reaction pathways, such as the initial bond-breaking events that lead to decomposition. By mapping the potential energy surface, chemists can identify the transition states that connect reactants to products.

The activation energy—the energy difference between the reactant and the transition state—is a key predictor of reaction kinetics and, by extension, the thermal stability of the compound. For this compound, these calculations would likely focus on the homolytic cleavage of the C-NO2 bonds, a common initial step in the decomposition of nitro-based energetic materials.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations model the time-dependent behavior of atoms and molecules. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecular structure evolves over time under specific conditions of temperature and pressure. odu.edu

Pyrolysis, or thermal decomposition in the absence of oxygen, is a critical process for energetic materials. MD simulations using reactive force fields like ReaxFF are particularly well-suited for studying these complex, large-scale chemical events. ReaxFF allows for the continuous breaking and forming of chemical bonds, enabling the simulation of chemical reactions within a classical MD framework. researchgate.net

A ReaxFF MD simulation of the pyrolysis of this compound would involve heating a collection of these molecules to high temperatures and observing the ensuing decomposition cascade. Such simulations can identify initial decomposition steps, key reactive intermediates, and the final small-molecule products (e.g., H2O, N2, CO, CO2). This approach provides a detailed, atomistic picture of the decomposition mechanism, which is often difficult to obtain experimentally. researchgate.net

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, aims to correlate a molecule's structural features with its macroscopic properties. mdpi.com For energetic materials, key properties of interest include density, heat of formation, detonation velocity, and sensitivity to impact or friction. asau.ru

QSPR models are built by first calculating a set of numerical descriptors that represent the molecule's topology, geometry, and electronic structure. These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that can predict a specific property. mdpi.com While a specific QSPR model for this compound has not been published, it could be included in larger datasets of nitro compounds to develop broader predictive models for impact sensitivity or thermal stability. Such models are invaluable in the rational design of new energetic materials, allowing for the screening of potential candidates before undertaking their synthesis. asau.ru

Synthesis and Characterization of Novel 1,5 Dinitro 3 Azabicyclo 3.3.1 Nonane Derivatives and Analogues

Design and Synthesis of Functionalized Derivatives at Different Positions

The functionalization of the 1,5-Dinitro-3-azabicyclo[3.3.1]nonane core is crucial for modulating its properties and for creating new molecular entities. Research has focused on modifying the scaffold at the nitrogen atom (position 3), the double bond, and other available positions through various organic reactions.

A primary method for synthesizing derivatives involves the Mannich reaction. butlerov.comgoogle.com One approach starts with the reduction of m-dinitrobenzene using potassium tetrahydroborate to form the dipotassium (B57713) salt of 3,5-bis(aci-nitro)cyclohexene-1. This intermediate is then subjected to aminomethylation with formaldehyde (B43269) and various primary amines to yield 1,5-dinitro-3-R-3-azabicyclo[3.3.1]non-6-enes, where 'R' represents a functional group introduced by the primary amine. google.com

Another versatile two-stage synthesis begins with 2-chloro-N-(2-hydroxy-3,5-dinitrophenyl)acetamide. butlerov.com This starting material is first reduced with sodium borohydride (B1222165) to form a hydride adduct. The resulting intermediate is then used in a Mannich condensation with formaldehyde and a primary amine or amino acid. This method allows for the introduction of various substituents at the N-3 position and yields complex derivatives such as 2-chloro-N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides. butlerov.comkisti.re.kr This process is notable for its relative simplicity and the mild conditions required to transform an activated aromatic system into a bicyclic structure bearing promising functional groups like nitro, carbonyl, and amino moieties, as well as a halogen atom. butlerov.com The yields for these target products are typically high, ranging from 75-90% after recrystallization. butlerov.com

Further functionalization can be achieved through reactions such as bromination of the double bond in 1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes. researchgate.net Additionally, N-alkylation of derivatives like 6(7)-R-1,5-dinitro-3-methyl-3-azabicyclo[3.3.1]non-6-enes with methyl iodide has been used to produce a series of quaternary ammonium (B1175870) salts, further expanding the chemical diversity of this compound class. kisti.re.kr

Table 1: Examples of Synthesized this compound Derivatives

Derivative NameSynthesis MethodKey ReagentsReference
1,5-dinitro-3-ethyl-3-azabicyclo[3.3.1]non-6-eneMannich Reactionm-Dinitrobenzene, KBH₄, Formaldehyde, Ethylamine (B1201723) hydrochloride google.com
2-chloro-N-(1,5-dinitro-8-oxo-3-(propan-2-yl)-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamideMannich Condensation2-chloro-N-(2-hydroxy-3,5-dinitrophenyl)acetamide, NaBH₄, Formaldehyde, Isopropylamine butlerov.com
1,2-bis(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethaneMannich Reactionm-Dinitrobenzene, KBH₄, Formaldehyde, Ethylenediamine (B42938) hydrobromide google.com

Incorporation of this compound Fragments into More Complex Architectures

The 3-azabicyclo[3.3.1]nonane skeleton is a key pharmacophore in numerous plant alkaloids, highlighting its significance as a building block for complex natural products. butlerov.com Synthetic chemists have leveraged this scaffold to construct larger, more intricate molecular architectures. The functional handles present on derivatives of this compound allow for their integration into these larger systems.

One direct example of building a more complex architecture is the synthesis of dimeric structures. By using a diamine, such as ethylenediamine, in the Mannich reaction with the reduced m-dinitrobenzene intermediate and formaldehyde, a molecule containing two this compound units linked by an ethylene (B1197577) bridge can be formed, namely 1,2-bis(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethane. google.com This demonstrates a straightforward method for incorporating the bicyclic fragment into a larger, symmetrical molecular design.

The broader utility of the azabicyclo[3.3.1]nonane framework is evident in its presence in various indole (B1671886) alkaloids that exhibit a range of biological activities, including anticancer and antimalarial properties. nih.govrsc.org The synthetic strategies developed for functionalizing the 1,5-dinitro variant provide pathways to novel precursors that could be used in the total synthesis of natural products or in the creation of new therapeutic agents based on these complex scaffolds. rsc.org

Stereoselective Synthesis of Azabicyclo[3.3.1]nonane Frameworks

Controlling the stereochemistry during the synthesis of the azabicyclo[3.3.1]nonane framework is critical, as the spatial arrangement of substituents significantly influences the biological activity and physical properties of the molecule. Several stereoselective methods have been developed to construct this bicyclic system with high precision.

One notable strategy involves an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.org This sequence has been used for the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes (isomers of the 3-aza framework), achieving up to 98% enantiomeric excess (ee) and excellent diastereoselectivity (>99:1 d.r.). rsc.orgresearchgate.net This approach creates multiple contiguous stereocenters with defined configurations. rsc.org

Tandem radical reactions have also been employed for the stereoselective construction of the azabicyclo[3.3.1]nonane core. acs.org This method was a key step in the formal synthesis of the marine natural product (−)-haliclonin A, demonstrating the power of radical chemistry to forge complex bicyclic systems with high stereocontrol. acs.org

Furthermore, base-mediated cascade cyclizations offer an efficient route to related oxa-azabicyclo[3.3.1]nonane frameworks. nih.govacs.org In this approach, an annulation reaction between a 1-substituted 3,4-dihydroisoquinoline (B110456) and a coumarin (B35378) derivative conveniently affords the bicyclic core in a single operation that forms all the necessary C-C, C-O, and C-N bonds stereoselectively. nih.govacs.org While these examples may not directly produce the 1,5-dinitro substituted target, the underlying principles of achieving stereocontrol are broadly applicable to the synthesis of various substituted azabicyclo[3.3.1]nonane derivatives.

Applications in Materials Science Research: Focus on High Energy Density Materials and Advanced Composites

Exploration of 1,5-Dinitro-3-azabicyclo[3.3.1]nonane as a Structural Motif for Energetic Materials Research

The nitro group (-NO2) is a quintessential "explosophore," a functional group widely used in energetic materials due to its contribution to a high oxygen balance, density, and energy content. baranlab.orgacs.org Research has shown that the explosive properties of many well-known compounds are primarily dominated by the presence of nitro groups. acs.org The number and placement of these groups on a molecular backbone significantly influence the material's detonation velocity, pressure, and sensitivity.

In bicyclic systems, the rigid structure can bring nitro groups into close proximity, potentially leading to intermolecular and intramolecular interactions that affect stability and sensitivity. acs.org Theoretical calculations have indicated that the charge distribution of the nitro groups within a molecule is closely related to the material's sensitivity to initiation. acs.orgbohrium.com Energetic materials with bicyclic skeletons are generally considered to have higher crystal densities and energy levels compared to those with single-ring or linear structures. nih.gov For instance, certain novel bicyclic energetic compounds have demonstrated superior thermal stability and lower impact sensitivity compared to the benchmark explosive RDX, while maintaining comparable detonation velocities. acs.org The study of compounds like this compound provides valuable data on how the inherent strain and stereochemistry of the bicyclic system modify the energetic contribution of the nitro groups.

While not a direct precursor in the established industrial synthesis of major military explosives like RDX and HMX, this compound serves as an important structural analogue for key intermediates. Its structure is particularly relevant when compared to 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT), a critical intermediate in the production of HMX. mst.edunih.gov

DPT is a tetraaza bicyclic compound, meaning it has four nitrogen atoms in its bicyclic framework, whereas this compound is a diazabicyclo compound (containing two nitrogens in the ring system). Despite this difference, the shared bicyclo[3.3.1]nonane core and the presence of dinitro functionalities make the target compound a valuable model for studying the reaction mechanisms and properties of more complex energetic precursors. nih.gov The synthesis of various derivatives based on the this compound framework is an active area of research, aimed at creating novel energetic molecules. researchgate.net

The study of these simpler analogues helps researchers understand the fundamental chemistry of nitrolysis and other reactions involved in the synthesis of high-performance explosives like HMX from more complex precursors like DPT. mst.edu

Table 1: Structural Comparison of Related Energetic Bicyclic Compounds

Compound Name Chemical Formula Molecular Structure Key Structural Features Role in Energetics
This compound C₇H₁₁N₃O₄ Diazabicyclo[3.3.1]nonane core; Two nitro groups Structural analogue; Research compound
DPT (3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane) C₅H₁₀N₆O₄ Tetraazabicyclo[3.3.1]nonane core; Two nitro groups Key precursor for HMX mst.edu
RDX (1,3,5-Trinitro-1,3,5-triazinane) C₃H₆N₆O₆ Six-membered triazine ring; Three nitramine groups High explosive

| HMX (Octogen) | C₄H₈N₈O₈ | | Eight-membered tetrazocine ring; Four nitramine groups | High-performance explosive |

Potential in Novel Polymer and Composite Development

Current research efforts include the development of rigid polymers with high glass transition temperatures for application as lightweight reactive structural materials. uni-muenchen.de The rigid bicyclo[3.3.1]nonane core of this compound makes it a candidate for investigation as a monomer or a co-monomer in the synthesis of novel energetic polymers. rsc.orgresearchgate.net The incorporation of such a rigid, energetic moiety into a polymer chain could potentially lead to materials with:

High Density: The compact bicyclic structure could contribute to a higher bulk density in the resulting polymer.

Thermal Stability: The inherent stability of the bicyclic framework might impart improved thermal resistance to the polymer.

Controlled Mechanical Properties: The rigidity of the monomer unit could be used to tailor the mechanical properties of the final cross-linked polymer network.

By functionalizing the nitrogen atom at the 3-position, it is theoretically possible to create polymerizable derivatives of this compound. These could then be incorporated into polymer backbones, such as polyurethanes or polyethers, to create novel energetic binders or thermosets. Furthermore, as a solid energetic compound, it could be explored as an energetic filler in composite materials, where its small particle size and compatibility with a polymer matrix would be critical factors. While this application is still speculative, the molecular features of this compound align with the desired attributes for next-generation energetic polymers and composites.

Emerging Research Avenues and Future Outlook for 1,5 Dinitro 3 Azabicyclo 3.3.1 Nonane Chemistry

Development of Greener Synthetic Methodologies

The increasing demand for environmentally benign chemical processes has spurred research into greener synthetic routes for complex molecules like 1,5-Dinitro-3-azabicyclo[3.3.1]nonane. rsc.org Traditional syntheses often rely on multi-step procedures that may involve harsh conditions or hazardous reagents. Current and future research focuses on improving the sustainability of these syntheses.

One of the primary methods for constructing the 3-azabicyclo[3.3.1]nonane skeleton is the Mannich reaction. google.comrsc.org This multi-component condensation reaction is noted for its relative simplicity and the availability of reagents. butlerov.com Syntheses of this compound derivatives via Mannich condensation have been achieved under mild conditions, which represents a step towards greener chemistry. butlerov.com The process typically involves the reaction of a dinitro-aromatic precursor's hydride σ-adduct with formaldehyde (B43269) and a primary amine, followed by acidification. butlerov.comgoogle.com This approach allows for the efficient creation of the bicyclic system from activated aromatic systems in high yields (75-90%) without extreme temperatures or pressures. butlerov.com

Looking forward, the development of more advanced, sustainable methods is a key research avenue. A promising area is the application of visible-light photoredox catalysis. rsc.org This technique has gained significant traction for its ability to facilitate complex bond formations under exceptionally mild conditions. chemrxiv.org Research on related azabicyclo[3.3.1]nonane systems has demonstrated that visible-light-mediated radical annulation processes can construct the bicyclic skeleton efficiently. chemrxiv.org Such methods rely on the generation of radical intermediates through single-electron transfer events initiated by a photoexcited catalyst, avoiding the need for harsh reagents and high temperatures. chemrxiv.orgbeilstein-journals.org The application of semiconductor photoredox catalysis, for instance, offers a pathway to generate radical ions from precursors like amines and carboxylic acids, which can then undergo cyclization reactions. beilstein-journals.org Adapting these photoredox strategies to the specific synthesis of this compound could lead to more sustainable and efficient production methods.

In-depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product outcomes. The formation and subsequent reactions of this compound involve complex, multi-step processes that are areas of active investigation.

The primary formation of the 3-azabicyclo[3.3.1]nonane ring system often proceeds via a tandem Mannich reaction. rsc.org The mechanism of this reaction involves the initial formation of an iminium ion from an amine and formaldehyde. organic-chemistry.orgbyjus.com This electrophilic iminium ion is then attacked by an enol or enolate, leading to the formation of a β-amino carbonyl compound, known as a Mannich base. byjus.com In the synthesis of the bicyclic structure, a second intramolecular cyclization step occurs. Studies on related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have confirmed that the reaction proceeds through the Mannich pathway rather than an alternative Michael addition route. nih.gov

For nitro-containing bicyclic systems, subsequent reactions such as nitrolysis are of significant interest. Detailed kinetic studies on the closely related compound 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT) reveal a complex reaction pathway when treated with fuming nitric acid. rsc.org The reaction involves an immediate conversion to a nitroso intermediate (1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane, MNX), which is then gradually nitrolyzed to the final product. rsc.org The mechanism involves electrophilic attack by nitronium (NO₂⁺) and nitrosonium (NO⁺) ions on the ring's nitrogen atoms. The presence of trace amounts of water and N₂O₄ can significantly influence the reaction rates, promoting the formation of the intermediate but hindering its subsequent conversion. rsc.org

Furthermore, the thermal decomposition of these energetic compounds is another area requiring in-depth mechanistic study. The decomposition of DPT is a highly complex process involving autocatalytic stages and secondary reactions of byproducts. acs.org Elucidating these intricate pathways requires a combination of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), and computational approaches like ReaxFF molecular dynamics simulations. acs.org These methods help to build robust kinetic models that can predict the behavior of these compounds under various conditions.

Expansion of Derivatization Strategies for New Research Materials

The functionalization of the this compound scaffold is a key strategy for developing new materials with tailored properties. The bicyclic structure offers multiple sites for modification, including the nitrogen atom at the 3-position and various positions on the carbocyclic rings.

A primary focus of derivatization has been the substituent on the nitrogen atom (N-3). A wide range of functional groups can be introduced by selecting the appropriate primary amine in the initial Mannich condensation. google.com This has led to the synthesis of derivatives bearing alkyl, hydroxyalkyl, and carboxyalkyl groups at the N-3 position. google.comevitachem.com For instance, using ethylamine (B1201723), monoethanolamine, or glycine (B1666218) results in the corresponding N-substituted products. google.com Furthermore, using diamines like ethylenediamine (B42938) allows for the synthesis of molecules containing two bicyclononene fragments bridged by an alkyl chain. google.com

Beyond the N-3 position, the carbocyclic portion of the molecule can also be modified. One synthetic route leads to derivatives with an oxo group at the C-8 position and an acetamide (B32628) group at C-7. butlerov.com Further derivatization can be achieved through N-alkylation of the synthesized bicyclic systems. For example, N-alkylation of 1,5-dinitro-3-methyl-3-azabicyclo[3.3.1]non-6-enes with methyl iodide has been used to produce a series of quaternary ammonium (B1175870) salts. kisti.re.kr The synthesis of imine derivatives at the C-6 position has also been reported. acs.org These modifications significantly alter the electronic and steric properties of the molecule, opening avenues for new applications. A recent study even explored the synthesis of steroid-azabicyclo[3.3.1]nonene conjugates, highlighting the potential for creating complex hybrid molecules. researchgate.net

The table below summarizes some of the reported derivatization strategies for the this compound core.

Position(s) ModifiedType of DerivativeSynthetic ApproachExample Substituents
N-3N-Alkyl/Functionalized AlkylMannich condensation with various primary amines-CH₂CH₃, -CH₂CH₂OH, -CH₂COOH
N-3Bridged DimerMannich condensation with primary diamines-(CH₂)₂- bridge between two bicyclic units
N-3Quaternary Ammonium SaltN-alkylation of the tertiary amine with alkyl halides-N(CH₃)₂⁺ I⁻
C-6ImineCondensation from 2,4-dinitroaniline (B165453) precursor=NR
C-7, C-8Acetamide, OxoMannich condensation of a substituted hydride σ-adduct-NHC(O)CH₂Cl at C-7, =O at C-8
MultipleSteroid ConjugateMulti-step synthesis involving cyclization and additionEstrone moiety attached via an amide linkage

Advanced Theoretical Insights into Structure-Reactivity-Function Relationships

Computational chemistry and theoretical analysis provide powerful tools for understanding the fundamental relationships between the molecular structure of this compound, its chemical reactivity, and its potential functions. These advanced insights are crucial for designing new derivatives and predicting their properties.

A key area of theoretical investigation is conformational analysis. The 3-azabicyclo[3.3.1]nonane framework is not rigid and can adopt several conformations, with the twin-chair and chair-boat forms being the most common. tandfonline.comacs.org The preferred conformation is highly dependent on the nature and position of substituents, which can introduce steric hindrance or non-covalent interactions that favor one form over another. rsc.org For example, analysis of related 3,7-diazabicyclo[3.3.1]nonane derivatives using NMR spectroscopy has confirmed a "chair-chair" conformation for both piperidine (B6355638) rings. doaj.org X-ray diffraction analysis of a substituted 3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a mixed conformation with a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring. tandfonline.com Understanding the conformational landscape is vital as it dictates the molecule's three-dimensional shape, which in turn influences its reactivity and ability to interact with other molecules.

Advanced computational methods are also being used to elucidate complex reaction mechanisms at the molecular level. For instance, ReaxFF molecular dynamics (MD) simulations have been employed to study the pyrolysis mechanism of the related energetic material DPT. acs.org These simulations can model the breaking and forming of chemical bonds during a reaction, providing a detailed picture of the decomposition pathways and identifying key intermediates. acs.org Similarly, Density Functional Theory (DFT) is used to study the electronic structure and energetics of reactants, intermediates, and transition states. acs.org DFT studies on related systems have been used to investigate the role of amines as Lewis base catalysts and to understand the complex basicity ordering of amines in solution. acs.org Applying these computational tools to this compound can provide deep insights into its reactivity, the stability of its various conformers, and the electronic effects of its dinitro substitution, thereby guiding the rational design of new functional materials.

Q & A

Q. What are the primary synthetic routes for constructing the bicyclo[3.3.1]nonane scaffold, and how can they be adapted for 1,5-dinitro-3-azabicyclo[3.3.1]nonane?

The bicyclo[3.3.1]nonane core can be synthesized via intramolecular N-cyclization of amine diols using trifluoroacetic acid (TFA) or through Michael/aldol cascade reactions . For nitro-functionalized derivatives like this compound, post-functionalization strategies are critical. After scaffold assembly, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid decomposition. Purification via recrystallization or column chromatography is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers in nitro-functionalized azabicyclo compounds?

  • ¹H/¹³C NMR : The nitro groups’ electron-withdrawing effects cause distinct deshielding of adjacent protons and carbons. For example, protons near the nitro group at C1 and C5 will show downfield shifts (δ 4.5–5.5 ppm) compared to non-nitrated positions.
  • IR : Asymmetric and symmetric NO₂ stretching vibrations appear at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.
  • MS : Fragmentation patterns differ based on nitro placement. For 1,5-dinitro derivatives, loss of NO₂ radicals (m/z = -46) is observed in tandem MS .

Q. What solvent systems and reaction conditions optimize the stability of nitroazabicyclo compounds during synthesis?

Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Avoid protic solvents that may hydrolyze nitro groups. Reaction temperatures should be kept below 50°C to prevent thermal decomposition. For air-sensitive steps, inert atmospheres (N₂/Ar) are essential .

Q. How can the purity of this compound be validated for pharmacological studies?

Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 260 nm for nitroaromatics). Purity thresholds >98% are recommended. Confirm absence of byproducts (e.g., mono-nitrated isomers) via LC-MS .

Q. What safety protocols are critical when handling nitro-substituted bicyclic compounds?

  • Explosivity risk : Avoid grinding dry solids; handle as solutions or suspensions.
  • Toxicity : Use fume hoods, nitrile gloves, and PPE. Monitor for NO₂ gas release during reactions.
  • Storage : Keep in amber glass under nitrogen at –20°C .

Advanced Research Questions

Q. How can computational modeling (docking, MD simulations) guide the design of 3-azabicyclo[3.3.1]nonane derivatives as AMPA receptor modulators?

Molecular docking (AutoDock Vina) into the AMPA receptor’s allosteric site (PDB: 3KG2) can prioritize derivatives with optimal hydrophobic interactions. Focus on the tricyclic bispidine scaffold’s rigidity, which enhances binding affinity by reducing entropy loss upon receptor engagement. MD simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in μ-opioid receptor binding data for 3,9-diazabicyclo[3.3.1]nonane derivatives?

Discrepancies in Ki values may arise from assay conditions (e.g., membrane vs. cell-based assays). Standardize protocols using CHO-K1 cells expressing human μ-opioid receptors. Competitive binding assays with [³H]-DAMGO should include 1 µM GDP to stabilize G-protein coupling. Validate results via functional assays (cAMP inhibition) .

Q. How can regioselective functionalization of the bicyclo[3.3.1]nonane scaffold improve pharmacological activity?

  • C3/C7 positions : Introduce hydrophilic groups (e.g., –OH, –COOH) to enhance solubility.
  • C9 position : Bulky substituents (e.g., tert-butyl) increase metabolic stability.
  • Nitro groups : Replace one nitro with a bioisostere (e.g., –CF₃) to reduce toxicity while maintaining receptor affinity .

Q. What in vivo models are appropriate for evaluating the analgesic efficacy of this compound derivatives?

Use the rat tail-flick test (thermal nociception) and acetic acid-induced writhing (inflammatory pain). Dose ranges should span 1–30 mg/kg (i.p. or p.o.). Compare to morphine (positive control) and monitor for tolerance development over 7 days .

Q. How do steric and electronic effects influence the catalytic activity of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in alcohol oxidations?

ABNO’s unhindered nitroxyl radical facilitates hydrogen abstraction from alcohols. Electron-donating groups on the scaffold (e.g., –OCH₃) increase oxidation rates, while steric bulk at C9 (e.g., –CH₃) reduces catalytic efficiency. Optimize co-catalysts (e.g., TEMPO/NaNO₂) for turnover numbers >500 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.